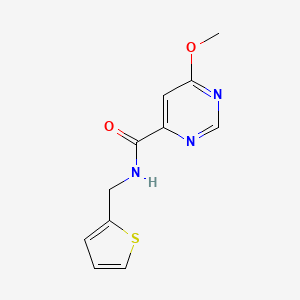

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has shown promising results in various studies related to cancer treatment, neurological disorders, and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds, including pyrimidine derivatives, as they possess significant therapeutic importance. A study by Nandha Kumar et al. (2001) describes a convenient one-step method to synthesize biologically potent pyrimido[4,5-b]quinolines, which are related to the structure of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide, highlighting their synthetic utility and potential biological activities (Nandha Kumar et al., 2001).

Biological and Pharmacological Activities

Optoelectronic Materials

Compounds containing pyrimidine rings, similar to this compound, are being investigated for their applications in optoelectronics. Lipunova et al. (2018) reviewed the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials, highlighting their significance in fabricating materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).

Anti-inflammatory and Anticancer Properties

The anti-inflammatory and anticancer activities of pyrimidine derivatives have been extensively reviewed. Rashid et al. (2021) discussed the synthesis and structure-activity relationships of pyrimidine derivatives, highlighting their potent anti-inflammatory effects and potential for development as anti-inflammatory agents (Rashid et al., 2021).

Sensor Applications

Optical Sensors

Pyrimidine derivatives are also explored for their potential in sensor technology. Jindal and Kaur (2021) reviewed the use of biologically significant pyrimidine derivatives as optical sensors, emphasizing their exquisite sensing materials for various applications (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological and physiological functions .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide are not fully understood due to the limited information available. Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that thiophene derivatives have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting that they may interact with a variety of biomolecules .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting that they may interact with a variety of enzymes or cofactors .

Properties

IUPAC Name |

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10-5-9(13-7-14-10)11(15)12-6-8-3-2-4-17-8/h2-5,7H,6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHERPMZVCUMCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2801181.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)

![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2801190.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)

![N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2801196.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2801197.png)

![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)